molecular formula C24H27NO6 B569310 3-rac-Ochratoxin B tert-Butyl Ester CAS No. 885679-87-8

3-rac-Ochratoxin B tert-Butyl Ester

Cat. No. B569310
M. Wt: 425.481
InChI Key: APQQFSDCMFGQLY-IBYPIGCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-rac-Ochratoxin B tert-Butyl Ester, also known as N-[(3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine, is a chemical compound with the molecular formula C24H27NO6 and a molecular weight of 425.47 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-rac-Ochratoxin B tert-Butyl Ester is represented by the formula C24H27NO6 . This indicates that the compound is composed of 24 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-rac-Ochratoxin B tert-Butyl Ester, such as its melting point, boiling point, and solubility, were not available in the sources I found. The compound has a molecular weight of 425.47 .

Scientific Research Applications

Free Radical Generation in Bacteria and Cells

Research has demonstrated the role of ochratoxin analogs, including 3-rac-Ochratoxin B tert-Butyl Ester, in inducing free radical generation in bacterial and cellular systems. In one study, various ochratoxins were used to study free radical generation in Bacillus brevis, revealing that ochratoxin analogs could enhance free radical generation. This finding is significant for understanding the cellular damage mechanisms in toxicity studies (Hoehler, Marquardt, Mcintosh, & Xiao, 1996). Similar studies have also been conducted in hepatocytes, mitochondria, and microsomes from rats, indicating the oxidative damage potential of ochratoxins and their analogs (Hoehler, Marquardt, Mcintosh, & Hatch, 1997).

Synthesis and Structural Elucidation

Several studies have focused on the synthesis and structural elucidation of ochratoxin analogs, including 3-rac-Ochratoxin B tert-Butyl Ester. These studies are vital for establishing the structure-activity relationships of ochratoxins and for metabolic and immunological studies. For instance, Xiao et al. (1995) synthesized various analogs of ochratoxin A and elucidated their chemical structures using methods like EI-MS and 1H NMR, thereby providing a basis for further toxicological and biochemical studies (Xiao, Marquardt, Frohlich, & Ling, 1995).

Application in Polymerization and Ligand Synthesis

The tert-butyl esters, including 3-rac-Ochratoxin B tert-Butyl Ester, find application in synthetic organic chemistry. They are used in processes like polymerization and the synthesis of ligands for catalytic reactions. For example, Resconi et al. (2000) described the synthesis and polymerization performance of novel zirconocene catalysts that involved tert-butyl esters (Resconi, Balboni, Baruzzi, Fiori, Guidotti, Mercandelli, & Sironi, 2000).

Future Directions

The future directions of research involving 3-rac-Ochratoxin B tert-Butyl Ester are not specified in the sources I found. Given that this compound is used for proteomics research , it’s likely that future studies will continue to explore its potential applications in this field.

properties

CAS RN

885679-87-8

Product Name

3-rac-Ochratoxin B tert-Butyl Ester

Molecular Formula

C24H27NO6

Molecular Weight

425.481

IUPAC Name

tert-butyl (2S)-2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C24H27NO6/c1-14-12-16-10-11-17(20(26)19(16)23(29)30-14)21(27)25-18(22(28)31-24(2,3)4)13-15-8-6-5-7-9-15/h5-11,14,18,26H,12-13H2,1-4H3,(H,25,27)/t14?,18-/m0/s1

InChI Key

APQQFSDCMFGQLY-IBYPIGCZSA-N

SMILES

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)OC(C)(C)C)O)C(=O)O1

synonyms

N-[(3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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